molecular formula C4H7NO B12353415 4-Aminobut-3-en-2-one

4-Aminobut-3-en-2-one

Cat. No.: B12353415
M. Wt: 85.10 g/mol
InChI Key: NGUGWHFIVAQVMN-NSCUHMNNSA-N
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Description

4-Aminobut-3-en-2-one (IUPAC name: 4-amino-3-buten-2-one) is an α,β-unsaturated ketone with an amino group at the γ-position. Its molecular formula is C₄H₇NO (molecular weight: 85.11 g/mol) . Key structural features include:

  • Conjugated enone system: The α,β-unsaturated ketone (C=O and C=C bonds in conjugation) enables electrophilic reactivity.
  • Amino substituent: The primary amine at the C4 position contributes to nucleophilic and hydrogen-bonding properties.
  • Stereochemistry: The compound exists in an (E)-configuration (trans arrangement of substituents around the double bond), as confirmed by its SMILES string CC(=O)C=CN and InChIKey NGUGWHFIVAQVMN-UHFFFAOYSA-N .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(E)-4-aminobut-3-en-2-one

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+

InChI Key

NGUGWHFIVAQVMN-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/N

Canonical SMILES

CC(=O)C=CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobut-3-en-2-one can be synthesized through various methods. One common synthetic route involves the 1,4-addition of an amine to a conjugated enone. This reaction typically requires mild conditions and can be catalyzed by acids or bases . Another method involves the reaction of 4-aminobut-2-enolides with specific reagents to yield the desired product .

Industrial Production Methods

Industrial production of 4-Aminobut-3-en-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aminobut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Aminobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition . The exact molecular targets and pathways depend on the specific biological context and the enzyme involved .

Comparison with Similar Compounds

Substituent Variations

The following compounds share the enaminone core but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Key Substituents Key Features
4-Aminobut-3-en-2-one C₄H₇NO -NH₂ at C4 Base structure; high polarity due to -NH₂ and C=O groups.
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one C₇H₁₃NO₃ -N(CH₃)₂, -OCH₃ at C1 and C1 Increased steric bulk; methoxy groups enhance solubility in polar aprotic solvents.
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one C₆H₇F₃NO₂ -NH₂, -OCH₂CH₃, -CF₃ at C4 and C1 Trifluoromethyl group increases electronegativity and metabolic stability.
4-Amino-1,1,1-trifluorobut-3-en-2-one C₄H₄F₃NO -NH₂, -CF₃ at C1 Electron-withdrawing -CF₃ group reduces nucleophilicity at the enone system.
4-Benzylamino-pent-3-en-2-one C₁₂H₁₅NO -NHCH₂C₆H₅ at C4, extended chain Aromatic benzyl group enhances lipophilicity; potential for π-π interactions.

Electronic and Reactivity Differences

  • Electron-Donating Groups: The -NH₂ group in 4-aminobut-3-en-2-one activates the enone system for nucleophilic additions (e.g., Michael additions) . Methoxy (-OCH₃) substituents in the dimethoxy derivative further stabilize the conjugated system via resonance.
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) groups in compounds deactivate the enone, reducing reactivity toward nucleophiles but enhancing resistance to oxidation.
  • Steric Effects: Bulky substituents like -N(CH₃)₂ or benzyl groups hinder access to the reactive enone site, slowing reaction kinetics.

Physical Properties

Limited data on melting points or solubility are available in the provided evidence. However:

  • Polarity: Amino and ketone groups in 4-aminobut-3-en-2-one suggest moderate solubility in polar solvents (e.g., ethanol, DMSO).
  • Lipophilicity: Benzylamino derivatives exhibit higher logP values, favoring solubility in organic solvents.
  • Stability : Trifluorinated derivatives are likely more thermally stable due to strong C-F bonds.

Biological Activity

4-Aminobut-3-en-2-one, also known as an enaminone, is an organic compound with the molecular formula C₄H₇NO. Its unique structure, characterized by a double bond between the second and third carbons and a carbonyl group at the second position, allows it to exhibit significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of 4-Aminobut-3-en-2-one can be represented as follows:

H2NC(C=C(C=O)C)H\text{H}_2N-\text{C}(\text{C}=\text{C}(\text{C}=O)-\text{C})-\text{H}

This compound features:

  • An amino group at the fourth carbon.
  • A carbonyl group at the second position.
  • A double bond between the second and third carbons.

These functional groups contribute to its reactivity and potential interactions with biological targets.

The biological activity of 4-Aminobut-3-en-2-one primarily stems from its ability to interact with various molecular targets, particularly enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the enone system allows for conjugation reactions. This interaction modulates enzyme activity, leading to diverse biological effects.

Biological Activities

Research indicates that 4-Aminobut-3-en-2-one exhibits several biological activities:

  • Antimicrobial Activity : Some studies have shown that compounds similar to 4-Aminobut-3-en-2-one possess antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Potential : Preliminary investigations suggest that this compound may influence cancer cell proliferation through its interactions with specific enzymes involved in cancer pathways .

Case Studies

  • Antimicrobial Studies :
    • In a study examining various enaminones, including 4-Aminobut-3-en-2-one, researchers found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
  • Anticancer Research :
    • A recent investigation into the effects of enaminones on cancer cell lines demonstrated that 4-Aminobut-3-en-2-one could inhibit cell growth in specific cancer types. The mechanism was attributed to its ability to interfere with enzyme activity related to cell cycle regulation .

Comparison with Similar Compounds

To understand the uniqueness of 4-Aminobut-3-en-2-one, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Aspects
3-Aminobut-2-enoneSimilar amino and enone structureDifferent position of the amino group
4-Dimethylaminobut-2-enoneContains a dimethylamino groupEnhanced solubility and different reactivity
4-Aminobutanoic AcidContains a carboxylic acid groupMore polar, affecting solubility and reactivity
4-Aminocrotonic AcidSimilar backbone but with an additional carbonPotentially different biological activities

This table highlights how variations in functional groups influence chemical behavior and potential applications.

Applications in Research and Industry

The potential applications of 4-Aminobut-3-en-2-one span various fields:

  • Medicinal Chemistry : Its ability to interact with biological targets makes it a candidate for drug development.
  • Organic Synthesis : As a versatile building block, it is utilized in synthesizing more complex organic molecules.
  • Chemical Industry : It serves as an intermediate in producing various chemicals and materials.

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